molecular formula C8H9NO4 B085454 N-(2-Furoyl)glycine methyl ester CAS No. 13290-00-1

N-(2-Furoyl)glycine methyl ester

Cat. No. B085454
CAS RN: 13290-00-1
M. Wt: 183.16 g/mol
InChI Key: MPRFBNLQEYNYQK-UHFFFAOYSA-N
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Description

N-(2-Furoyl)glycine methyl ester is a derivative of glycine, which is an amino acid involved in various biochemical processes. The compound's structure includes a furoyl group attached to the nitrogen atom of glycine, forming an ester linkage with a methyl group. This structure is significant in the field of organic chemistry due to its unique properties and potential applications.

Synthesis Analysis

The synthesis of N-(2-Furoyl)glycine methyl ester and related compounds involves the coupling of carboxylic acids with amino acid esters. Techniques such as using 1,3-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBT), and triethylamine (Et3N) in dichloromethane (CH2Cl2) are common in producing these derivatives. Such methods are instrumental in creating a variety of N-acyl amino acid esters with potential for further chemical transformations and applications in synthesis and material science (Gallagher et al., 1999).

Molecular Structure Analysis

The molecular structure of N-(2-Furoyl)glycine methyl ester derivatives, such as N-ferrocenoyl glycine ester, reveals interesting aspects like hydrogen bonding and crystal packing. The ester and amide functionalities contribute to the stability and conformational preferences of these compounds. X-ray crystallography provides insights into the distances and angles crucial for understanding the intermolecular interactions and the role of the furoyl group in the overall structure (Gallagher et al., 1999).

Chemical Reactions and Properties

N-(2-Furoyl)glycine methyl ester participates in reactions characteristic of both ester and amino acid derivatives. The presence of the furoyl group can influence the reactivity of the molecule, making it a suitable candidate for various organic synthesis reactions. These compounds can undergo transformations such as ester hydrolysis, amide bond formation, and nucleophilic substitutions, providing a pathway to synthesize more complex molecules.

Physical Properties Analysis

The physical properties of N-(2-Furoyl)glycine methyl ester, including solubility, melting point, and crystalline structure, are influenced by its molecular architecture. The ester and amide groups affect its polarity and hydrogen bonding capability, which in turn influences its solubility in organic solvents and water. These properties are crucial for its application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

Chemically, N-(2-Furoyl)glycine methyl ester exhibits properties typical of both esters and amino acids. Its reactivity includes susceptibility to hydrolysis, offering a method to release the furoyl-protected glycine. Additionally, the ester can be involved in condensation reactions, providing a versatile building block for the synthesis of peptides and other nitrogen-containing compounds.

Scientific Research Applications

Biopolymer Modification and Applications

Xylan derivatives, through chemical modification, produce biopolymer ethers and esters with distinct properties depending on the functional groups and patterns of substitution. This process, applicable to compounds like N-(2-Furoyl)glycine methyl ester, could lead to the development of new materials with specific characteristics for drug delivery, paper strength additives, and antimicrobial agents. The synthesis of novel xylan esters involving furan- and pyroglutamic acids underlines the potential for creating spherical nanoparticles for drug delivery applications (Petzold-Welcke et al., 2014).

Role in Plant Stress Resistance

Studies on glycine betaine, a compound related in functionality to amino acid esters, highlight its importance in improving plant stress resistance. This suggests that N-(2-Furoyl)glycine methyl ester could be explored for its effects on plant physiology, especially in enhancing resilience to environmental stresses such as drought, salinity, and extreme temperatures (Ashraf & Foolad, 2007).

Neurotransmission and Cognitive Enhancement

In the realm of neuroscience, glycine and its derivatives play a crucial role in excitatory and inhibitory neurotransmission, impacting sleep quality and cognitive functions. The modulation of NMDA receptors by glycine site agonists, such as GLYX-13, without the side effects associated with NMDA receptor antagonists, points to the therapeutic potential of glycine-related compounds for cognitive enhancement and treatment of psychiatric conditions (Moskal et al., 2014).

Metabolic Regulation and Health Effects

Glycine betaine's role extends beyond an osmolyte to acting as a regulator in cellular metabolism. It influences ethanol, lipid, carbohydrate, and protein metabolism, suggesting that derivatives like N-(2-Furoyl)glycine methyl ester could have implications in metabolic studies and health applications (Figueroa-Soto & Valenzuela-Soto, 2018).

Safety And Hazards

The safety information for “N-(2-Furoyl)glycine methyl ester” includes hazard statements H315-H319-H335, which indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305 + P351 + P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes . Personal protective equipment recommended includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-9-8(11)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRFBNLQEYNYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333816
Record name N-(2-Furoyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furoyl)glycine methyl ester

CAS RN

13290-00-1
Record name N-(2-Furoyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Furoyl)glycine methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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